1-Spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one
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Description
Spiro compounds are a class of organic compounds that have two or more rings connected through one common atom . The compound you mentioned seems to belong to this class, with a chromene and a piperidine ring connected through a spiro atom. Chromene derivatives are known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two or more rings connected through a single atom . The structure of “1-Spiro[3,4-dihydrochromene-2,4’-piperidine]-1’-ylprop-2-en-1-one” would likely follow this pattern, with a chromene and a piperidine ring connected through a spiro atom.
Chemical Reactions Analysis
The chemical reactions involving spiro compounds can be quite diverse, depending on the specific structure and functional groups present in the molecule . Without specific information on “1-Spiro[3,4-dihydrochromene-2,4’-piperidine]-1’-ylprop-2-en-1-one”, it’s difficult to predict its reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . These properties include color, density, hardness, melting and boiling points, and many others . Without specific data, it’s difficult to provide the physical and chemical properties of “1-Spiro[3,4-dihydrochromene-2,4’-piperidine]-1’-ylprop-2-en-1-one”.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-15(18)17-11-9-16(10-12-17)8-7-13-5-3-4-6-14(13)19-16/h2-6H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNBAOQBQVTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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